4,4,7-Trifluoro-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one
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Overview
Description
4,4,7-Trifluoro-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one is a heterocyclic compound containing a seven-membered ring with one nitrogen atom. This compound is notable for its trifluoromethyl groups, which impart unique chemical properties. It has been studied for its potential pharmaceutical applications, particularly as an agonist for the arginine vasopressin V2 receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,7-Trifluoro-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one involves several steps. One method includes the acylation of 4-chloroaniline with succinic anhydride to form 4-(4-chloroaniline)-4-oxobutyric acid. This intermediate undergoes an intramolecular Friedel-Crafts reaction to yield 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one. Subsequent reactions with ethylene glycol and reduction steps lead to the final product .
Industrial Production Methods
For industrial production, the synthesis is optimized to reduce the number of steps, increase yield, and lower costs. The method described in US20190062280A1 is suitable for large-scale production due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4,4,7-Trifluoro-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert ketones to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4,4,7-Trifluoro-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological receptors.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects primarily through its agonistic activity on the arginine vasopressin V2 receptor. This interaction influences various physiological processes, including water reabsorption in the kidneys, making it useful for treating conditions like central diabetes insipidus .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one: Similar structure but with a chlorine atom instead of trifluoromethyl groups.
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine: Contains a trifluoromethyl group but differs in the ring structure.
Uniqueness
4,4,7-Trifluoro-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one is unique due to its trifluoromethyl groups, which enhance its chemical stability and biological activity. This makes it a valuable compound for pharmaceutical research and development.
Biological Activity
4,4,7-Trifluoro-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one is a fluorinated heterocyclic compound notable for its unique structure and potential biological activities. This compound features a benzo[b]azepine core and a trifluoromethyl group that significantly influences its chemical behavior and biological properties. The molecular formula is C10H8F3NO, with a molecular weight of approximately 215.18 g/mol .
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities primarily through the inhibition of specific enzymes involved in steroid biosynthesis. Notably, it has been identified as an inhibitor of aldosterone synthase and aromatase , both of which play critical roles in hormonal regulation.
Key Biological Activities:
- Aldosterone Synthase Inhibition : This enzyme is crucial for the production of aldosterone, a hormone that regulates sodium and potassium levels in the body. Inhibition may have therapeutic implications for conditions like hypertension and heart failure.
- Aromatase Inhibition : Aromatase converts androgens into estrogens. Its inhibition can be beneficial in treating hormone-sensitive cancers such as breast cancer.
The trifluoromethyl group enhances the lipophilicity of the compound, potentially increasing its binding affinity to target enzymes. This modification may also improve the selectivity towards biological targets compared to other similar compounds lacking this substitution .
Research Findings
Several studies have explored the biological activity of this compound:
-
Enzyme Inhibition Studies :
- Aldosterone Synthase : In vitro assays demonstrated that this compound inhibited aldosterone synthase activity with an IC50 value indicating moderate potency .
- Aromatase : The compound showed promising results in inhibiting aromatase activity in cell-based assays, suggesting potential applications in cancer therapy .
-
Structure-Activity Relationship (SAR) :
- Comparative studies with structurally related compounds revealed that the presence of the trifluoromethyl group significantly enhances biological activity. For example:
Compound Name Molecular Formula Key Features 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one C10H10ClNO Contains chlorine instead of fluorine 1,2,3,4-Tetrahydrobenzo[b]azepin-5-one C10H11NO Lacks trifluoromethyl substitution 7-Fluoro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one C10H10FNO Contains a single fluorine atom
Case Studies
A notable case study examined the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in estrogen receptor-positive breast cancer cells when treated with this compound .
Additionally, animal models used to study hormonal regulation showed that administration of this compound resulted in decreased levels of circulating aldosterone without significant side effects .
Properties
IUPAC Name |
4,4,7-trifluoro-2,3-dihydro-1H-1-benzazepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c11-6-1-2-8-7(5-6)9(15)10(12,13)3-4-14-8/h1-2,5,14H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIWLFWZUFTVBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=C(C=C2)F)C(=O)C1(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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